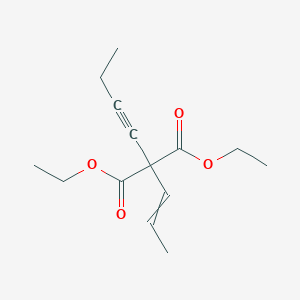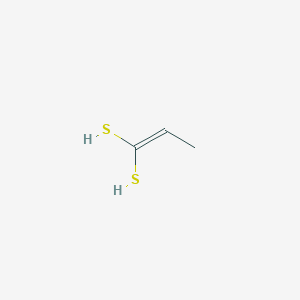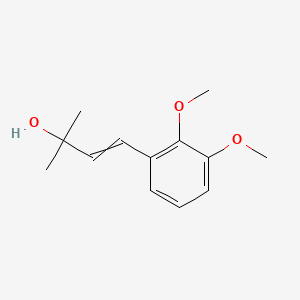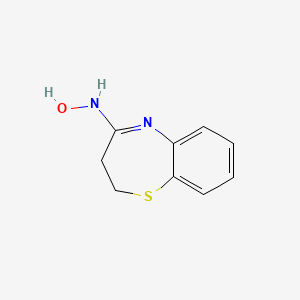
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C22H24O4. It is a derivative of cyclohexene, featuring two phenyl groups and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate typically involves a Diels-Alder reaction. This reaction combines a diene and a dienophile to form a cyclohexene ring. For example, 1,3-butadiene can react with maleic anhydride to produce cyclohexene derivatives . The reaction conditions often include heating the reactants in a solvent such as xylene, followed by purification steps like crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process might include distillation and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diacids, while reduction could produce cyclohexane derivatives.
Applications De Recherche Scientifique
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets. For example, in a Diels-Alder reaction, the compound acts as a dienophile, reacting with a diene to form a cyclohexene ring. This reaction proceeds through a concerted mechanism, where bonds are formed and broken simultaneously .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-cyclohexene-1,2-dicarboxylate: A similar compound with methyl ester groups instead of ethyl.
Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate: A compound with epoxy groups instead of phenyl.
Uniqueness
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is unique due to its phenyl groups, which can influence its reactivity and physical properties. The presence of ester groups also makes it versatile for various chemical transformations.
Propriétés
Numéro CAS |
114606-03-0 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26O4/c1-3-27-23(25)21-15-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)16-22(21)24(26)28-4-2/h5-14,21-22H,3-4,15-16H2,1-2H3 |
Clé InChI |
LPKJSOYQTBEHPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=C(CC1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)

![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)


![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)



